molecular formula C23H15N3O3S B2921756 N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 896678-70-9

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2921756
CAS No.: 896678-70-9
M. Wt: 413.45
InChI Key: LLBKWWIRHJYINH-UHFFFAOYSA-N
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Description

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine derivatives with thioamides4,5-b ....

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to achieve high yields and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Large-scale production would also necessitate rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chromene moiety can be oxidized to form different oxidation states, which can alter the compound's properties.

  • Reduction: Reduction reactions can be employed to modify the thiazolo[5,4-b]pyridine core.

  • Substitution: Substitution reactions can be used to introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can include oxidized chromene derivatives, reduced thiazolo[5,4-b]pyridine derivatives, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its thiazolo[5,4-b]pyridine core is known to interact with various biological targets.

Medicine: In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might have applications in drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease processes.

Industry: In industry, this compound could be used in the development of new materials or as a component in chemical processes. Its unique properties may make it suitable for various applications, such as in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism by which N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors through binding interactions, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Thiazolo[5,4-b]pyridine derivatives: These compounds share the thiazolo[5,4-b]pyridine core but may differ in their substituents and functional groups.

  • Chromene derivatives: These compounds contain the chromene moiety but may have different substituents and core structures.

  • Carboxamide derivatives: These compounds feature the carboxamide group but may have different aromatic or heterocyclic components.

Uniqueness: N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its combination of the thiazolo[5,4-b]pyridine core, chromene moiety, and carboxamide group. This combination of structural features may confer distinct biological and chemical properties compared to similar compounds.

Biological Activity

N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide (referred to as "the compound" hereafter) is a synthetic molecule that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a thiazolo[5,4-b]pyridine moiety linked to a chromene framework. Its molecular formula is C22H19N3O3SC_{22}H_{19}N_{3}O_{3}S, with a molecular weight of approximately 373.5 g/mol. The structural complexity contributes to its potential interactions with various biological targets.

The primary mechanism of action for the compound involves its interaction with phosphoinositide 3-kinase (PI3K) , an enzyme critical for cellular signaling pathways that regulate growth, proliferation, and survival. By inhibiting PI3K activity, the compound disrupts the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer cells. This inhibition leads to decreased cell proliferation and survival, making it a candidate for anticancer therapy .

Anticancer Properties

  • Inhibition of Cell Proliferation : The compound has demonstrated significant inhibitory effects on various cancer cell lines, including human glioblastoma and melanoma cells. In vitro studies have shown IC50 values in the nanomolar range, indicating potent anticancer activity .
  • Selectivity : Studies suggest that the compound exhibits selectivity towards cancer cells over normal cells, which is crucial for minimizing side effects during treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary assessments indicate that it possesses activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 1: Anticancer Efficacy

A study conducted on the effects of the compound on human lung cancer cell lines revealed significant cytotoxicity. The results indicated that at concentrations as low as 10 µM, the compound inhibited cell viability by over 80% in A549 and HCC827 cell lines. The mechanism was attributed to apoptosis induction through the activation of caspase pathways .

Cell LineIC50 (µM)Effect on Viability (%)
A54910>80
HCC82712>75

Case Study 2: Antimicrobial Activity

In another study focused on antimicrobial efficacy, the compound was tested against various bacterial strains. It exhibited an MIC value of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli, indicating strong potential as an antimicrobial agent .

Bacterial StrainMIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.25

Properties

IUPAC Name

N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O3S/c1-13-8-9-15(21-26-17-6-4-10-24-22(17)30-21)12-18(13)25-20(27)16-11-14-5-2-3-7-19(14)29-23(16)28/h2-12H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBKWWIRHJYINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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